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Compound of Interest

Compound Name: 3-(4-Fluorophenyl)benzaldehyde

Cat. No.: B112040 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the

versatile synthetic intermediate, 3-(4-fluorophenyl)benzaldehyde. This compound is of

significant interest in medicinal chemistry and materials science. This document compiles

predicted and experimental data for Nuclear Magnetic Resonance (NMR) spectroscopy,

Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering a valuable resource for

compound identification, characterization, and quality control.

Spectroscopic Data Summary
The following sections present the available spectroscopic data for 3-(4-
fluorophenyl)benzaldehyde, summarized in clear, tabular formats for ease of reference and

comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Precise, experimentally verified NMR data for 3-(4-fluorophenyl)benzaldehyde is not readily

available in the public domain. However, based on the analysis of structurally related

compounds, particularly 3-[(4-fluorophenyl)methylidene]-1H,3H-naphtho[1,8-cd]-pyran-1-one,

and known chemical shift values for substituted benzene rings, a predicted ¹H and ¹³C NMR

spectrum can be outlined.

Table 1: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)
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Chemical Shift (δ,
ppm)

Multiplicity Number of Protons Assignment

~10.05 s 1H Aldehyde (-CHO)

~8.10 s 1H Ar-H (H2)

~7.90 d 1H Ar-H (H4 or H6)

~7.85 d 1H Ar-H (H6 or H4)

~7.65 t 1H Ar-H (H5)

~7.60 dd 2H Ar-H (H2'/H6')

~7.15 t 2H Ar-H (H3'/H5')

Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm) Assignment

~192.0 Aldehyde (C=O)

~163.0 (d, ¹JCF ≈ 250 Hz) C4'

~142.0 C3

~137.0 C1

~136.0 (d, ⁴JCF ≈ 3 Hz) C1'

~135.0 C6

~130.0 (d, ³JCF ≈ 8 Hz) C2'/C6'

~129.5 C5

~129.0 C4

~128.0 C2

~116.0 (d, ²JCF ≈ 22 Hz) C3'/C5'

Infrared (IR) Spectroscopy
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The IR spectrum of 3-(4-fluorophenyl)benzaldehyde is expected to exhibit characteristic

absorption bands for the aldehyde and aromatic functionalities. The predicted key absorptions

are listed below, based on typical values for aromatic aldehydes and related fluoro-substituted

compounds.

Table 3: Predicted FT-IR Spectral Data

Wavenumber (cm⁻¹) Intensity Assignment

~3070 Medium Aromatic C-H Stretch

~2830, ~2730 Medium, Weak
Aldehyde C-H Stretch (Fermi

doublet)

~1705 Strong Aldehyde C=O Stretch

~1600, ~1585, ~1480 Medium-Strong Aromatic C=C Stretch

~1230 Strong C-F Stretch

~840 Strong
p-Substituted Benzene C-H

Bend

~790, ~700 Strong
m-Substituted Benzene C-H

Bend

Mass Spectrometry (MS)
Experimentally determined mass spectrometry data for 3-(4-fluorophenyl)benzaldehyde is

available in the form of predicted collision cross-sections for various adducts. Electron

Ionization (EI) would likely lead to significant fragmentation.

Table 4: Predicted Collision Cross Section Data for 3-(4-Fluorophenyl)benzaldehyde
Adducts[1]
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Adduct m/z Predicted CCS (Å²)

[M+H]⁺ 201.07102 139.3

[M+Na]⁺ 223.05296 148.7

[M-H]⁻ 199.05646 145.3

[M+NH₄]⁺ 218.09756 158.6

[M+K]⁺ 239.02690 144.5

[M]⁺ 200.06319 138.5

A plausible fragmentation pattern under EI-MS would involve the initial formation of the

molecular ion (M⁺˙ at m/z = 200), followed by the loss of a hydrogen radical to form the stable

acylium ion ([M-H]⁺ at m/z = 199). Further fragmentation would likely involve the loss of the

formyl group (•CHO) to yield the 3-(4-fluorophenyl)phenyl cation at m/z = 171, and subsequent

fragmentation of the biphenyl core.

Experimental Protocols
The following are general methodologies for the acquisition of the spectroscopic data

presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
A sample of 3-(4-fluorophenyl)benzaldehyde (5-10 mg) is dissolved in approximately 0.7 mL

of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0

ppm). Both ¹H and ¹³C NMR spectra are recorded on a 500 MHz spectrometer. For ¹H NMR, a

sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a

proton-decoupled spectrum is obtained with a sufficient number of scans to observe all carbon

signals, including those of quaternary carbons.

Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum is obtained using a spectrometer equipped with an attenuated total

reflectance (ATR) accessory. A small drop of liquid 3-(4-fluorophenyl)benzaldehyde is placed

directly onto the ATR crystal. The spectrum is recorded in the range of 4000-400 cm⁻¹ by co-
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adding 16 to 32 scans at a resolution of 4 cm⁻¹. A background spectrum of the clean, empty

ATR crystal is recorded prior to the sample measurement and automatically subtracted from

the sample spectrum.

Mass Spectrometry (MS)
Mass spectra are acquired using a mass spectrometer with an electron ionization (EI) source.

The sample is introduced via a direct insertion probe or through a gas chromatograph (GC) for

separation prior to analysis. The electron energy is typically set to 70 eV. The mass analyzer

(e.g., quadrupole or time-of-flight) is scanned over a mass range of m/z 50-500 to detect the

molecular ion and characteristic fragment ions.

Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of an

organic compound like 3-(4-fluorophenyl)benzaldehyde.

Sample Preparation

Spectroscopic Analysis

Data Processing & Interpretation

Structural Elucidation

3-(4-Fluorophenyl)benzaldehyde

NMR Spectroscopy
(¹H, ¹³C) FT-IR Spectroscopy Mass Spectrometry

(EI)

Chemical Shifts
Coupling Constants

Absorption Bands
Functional Groups

Molecular Ion
Fragmentation Pattern

Structure Confirmation

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 7 Tech Support

https://www.benchchem.com/product/b112040?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b112040?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Click to download full resolution via product page

Caption: General workflow for the spectroscopic characterization of 3-(4-
Fluorophenyl)benzaldehyde.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 7 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b112040?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

